

CAS number for cis,trans,cis-1,2,3-trimethylcyclohexane

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Compound of Interest

Compound Name: *cis,trans,cis-1,2,3-Trimethylcyclohexane*

Cat. No.: B155982

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An In-Depth Technical Guide to cis,trans,cis-1,2,3-Trimethylcyclohexane

This technical guide provides a comprehensive overview of **cis,trans,cis-1,2,3-trimethylcyclohexane**, focusing on its physicochemical properties, stereochemistry, synthesis, and applications in research. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this model compound.

Physicochemical and Spectroscopic Data

cis,trans,cis-1,2,3-Trimethylcyclohexane is a saturated cyclic hydrocarbon. Its properties are primarily of interest in the context of stereochemical and conformational analysis. There has been some historical confusion in the literature and databases regarding the CAS numbers for the stereoisomers of 1,2,3-trimethylcyclohexane. This guide clarifies the identifiers for the cis,trans,cis isomer.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
CAS Number	1678-81-5	NIST WebBook
IUPAC Name	(1 α ,2 β ,3 α)-1,2,3-trimethylcyclohexane	NIST WebBook
Molecular Formula	C ₉ H ₁₈	PubChem[1]
Molecular Weight	126.24 g/mol	PubChem[1]
Synonyms	c,t,c-1,2,3-Trimethylcyclohexane, 1,trans-2,cis-3-Trimethylcyclohexane	Cheméo

Table 2: Spectroscopic and Chromatographic Data

Data Type	Value(s)	Source(s)
Kovats Retention Index (Standard Non-Polar Column)	853, 854, 867, 870.2, 874.1, 882, 896, 901.1, 903, 907.4	PubChem[1], NIST WebBook[2]
¹³ C NMR Chemical Shifts (ppm)	A peak is reported at 39.35 ppm.	ChemicalBook[3]

Note: Comprehensive, assigned ¹H and ¹³C NMR data for this specific isomer is not readily available in publicly accessible databases. Researchers would typically determine this experimentally.

Stereochemistry and Conformational Analysis

The primary significance of **cis,trans,cis-1,2,3-trimethylcyclohexane** in research and education lies in its utility as a model for understanding conformational analysis in substituted cyclohexanes.[4]

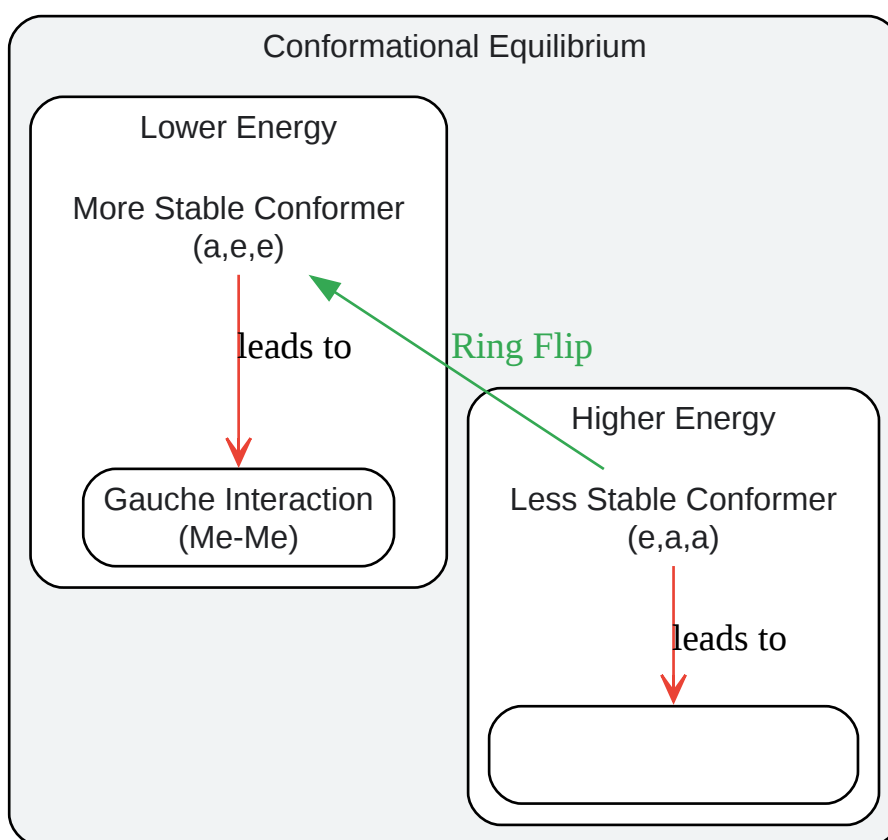
The descriptor "cis,trans,cis" refers to the relative positions of the methyl groups around the ring:

- 1,2-cis: The methyl groups on carbon 1 and carbon 2 are on the same face of the ring.

- 2,3-trans: The methyl groups on carbon 2 and carbon 3 are on opposite faces of the ring.
- This implies a 1,3-cis relationship between the methyl groups on carbons 1 and 3.

Like all substituted cyclohexanes, this molecule exists predominantly in two interconverting chair conformations. The stability of each conformer is determined by the steric strain arising from the positions of the methyl groups, which can be either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

In the case of the cis,trans,cis isomer, one chair conformation is significantly more stable than the other. In this preferred conformation, the methyl groups are arranged with one in an axial position and two in equatorial positions (a,e,e). The ring-flipped conformer would have one equatorial and two axial methyl groups (e,a,a). The diaxial arrangement introduces significant steric hindrance, known as 1,3-diaxial interactions, making this conformation less stable.

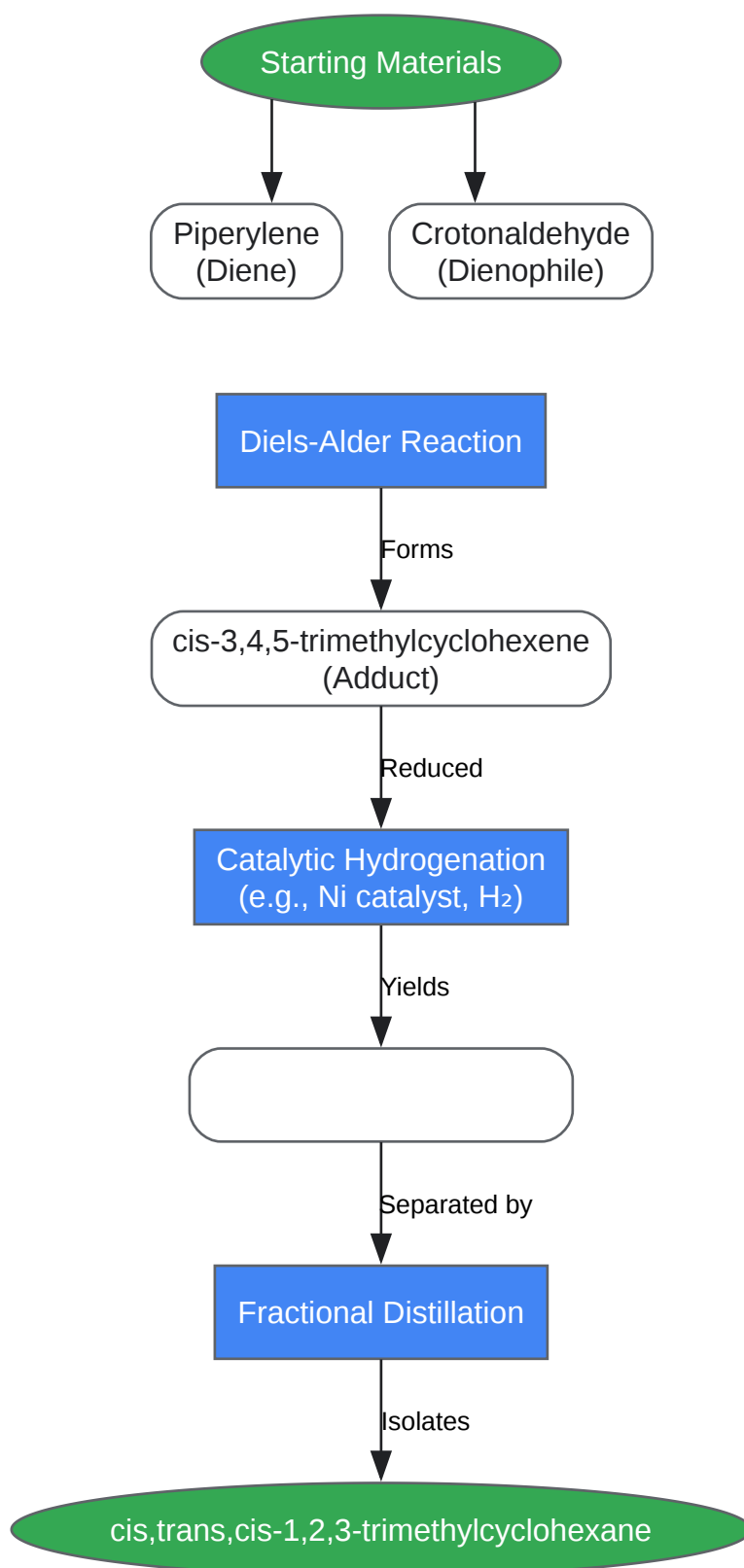


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Conformational equilibrium of **cis,trans,cis-1,2,3-trimethylcyclohexane**.

Synthesis and Manufacturing

Detailed industrial-scale manufacturing protocols for **cis,trans,cis-1,2,3-trimethylcyclohexane** are not publicly available. However, its synthesis has been described in the scientific literature, providing a representative pathway for its preparation in a laboratory setting. One established method involves a Diels-Alder reaction followed by catalytic hydrogenation.



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